Stereochemical Configuration at C-3a/C-7a Determines 10-Fold Differential in Downstream ACE Inhibitory Potency
The (2S,3aS,7aS) configuration of the octahydroindole core is the sole stereochemical arrangement that, upon incorporation into perindopril and subsequent in vivo hydrolysis to perindoprilate, yields nanomolar-range ACE inhibitory activity. Vincent et al. synthesized all 32 stereoisomers of perindopril by cross-coupling the 8 stereoisomers of perhydroindole-2-carboxylic acid benzyl ester with the 4 stereoisomers of the alanine side chain. In vitro ACE IC₅₀ determination revealed that only 4 diastereomers—all bearing the (S) configuration at both ring-junction carbons (3a and 7a)—achieved nanomolar potency, while the next 4 most active stereoisomers were approximately 10-fold less potent [1]. Critically, in vivo oral absorption and activation to the active diacid in dogs were found to depend exclusively on the chiralities of the two ring-junction carbons of the perhydroindole ring [1]. The methyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate hydrochloride is the direct precursor that installs this essential stereochemical pattern.
| Evidence Dimension | Downstream ACE inhibitory potency (in vitro IC₅₀) of perindoprilate diastereomers as a function of octahydroindole ring-junction stereochemistry |
|---|---|
| Target Compound Data | Perindoprilate derived from (2S,3aS,7aS)-octahydroindole-2-carboxylate: IC₅₀ in nanomolar range (exact value within the set of 4 most active stereoisomers) |
| Comparator Or Baseline | Perindoprilate stereoisomers with altered ring-junction chiralities (e.g., 3aR or 7aR): IC₅₀ approximately 10-fold higher (ca. 10× less active) |
| Quantified Difference | ≥10-fold potency differential between (2S,3aS,7aS)-derived perindoprilate and stereoisomers with incorrect ring-junction chirality |
| Conditions | In vitro ACE inhibition assay using all 32 stereoisomers of perindoprilate (diacid form); in vivo oral administration at 1 mg/kg in dogs for the 4 most active ester prodrugs |
Why This Matters
Procurement of any octahydroindole-2-carboxylate with incorrect stereochemistry at C-3a or C-7a guarantees at minimum a 10-fold reduction in final API potency, rendering the intermediate unfit for perindopril manufacturing.
- [1] Vincent M, Marchand B, Rémond G, et al. Synthesis and ACE inhibitory activity of the stereoisomers of perindopril (S 9490) and perindoprilate (S 9780). Drug Des Discov. 1992;9(1):11-28. PMID: 1457697. View Source
